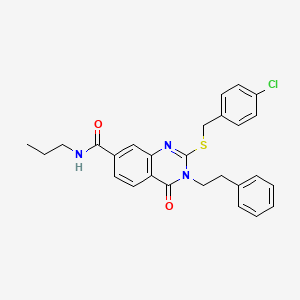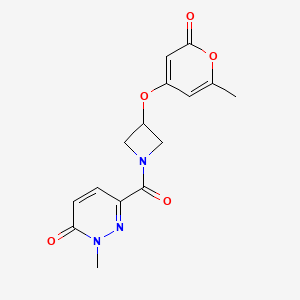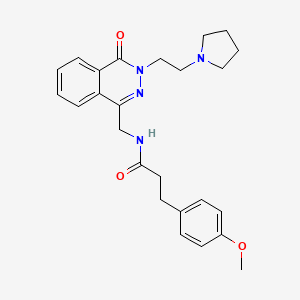
3-(4-methoxyphenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the chemical compound , have shown promising results in antioxidant and anticancer activities. Novel derivatives bearing various functional groups were synthesized and evaluated for their biological activities. Some of these derivatives exhibited antioxidant activity superior to that of ascorbic acid and demonstrated cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Anti-inflammatory and Analgesic Properties
A study on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, which share a resemblance to the methoxyphenyl component of the compound, explored their use as non-ulcerogenic anti-inflammatory and analgesic agents. These compounds, synthesized from naproxen derivatives, exhibited significant analgesic and anti-inflammatory effects without causing gastric lesions, suggesting a potential for developing safer anti-inflammatory drugs (Berk et al., 2009).
Antiviral and Antimicrobial Effects
Another study focusing on the synthesis and evaluation of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, which share a structural motif with the query compound, demonstrated promising antiviral activity against the H5N1 virus. Some of these derivatives were notably effective, pointing towards the potential for the development of new antiviral agents (Flefel et al., 2014).
Neuroprotective Potential
A study on 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (a compound structurally related to the one ) and its analogs investigated their neurotoxic potential, as they may cause Parkinsonism-like symptoms. The research aimed to identify safer alternatives for the synthesis of potential analgesic drugs, avoiding neurotoxic intermediates. This research underscores the importance of structural modification to mitigate neurotoxic risks while retaining therapeutic benefits (Zimmerman et al., 1986).
Antioxidant Activities
Compounds isolated from the endophytic fungus Botryosphaeria dothidea, including derivatives featuring the methoxyphenyl group, were evaluated for their antimicrobial, antioxidant, and cytotoxic activities. This research highlights the potential of natural and synthetic compounds with the methoxyphenyl motif to serve as potent antioxidants and antimicrobials, as well as their cytotoxicity against cancer cell lines, showcasing their versatility in pharmaceutical applications (Xiao et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-32-20-11-8-19(9-12-20)10-13-24(30)26-18-23-21-6-2-3-7-22(21)25(31)29(27-23)17-16-28-14-4-5-15-28/h2-3,6-9,11-12H,4-5,10,13-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKAPWMBQGHIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)
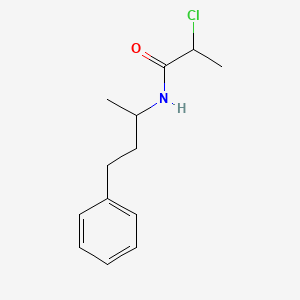
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)
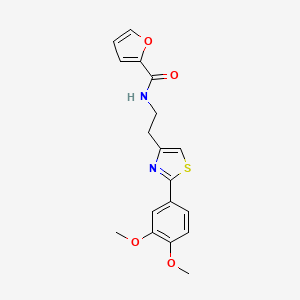
![6-methoxy-2-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2715856.png)
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
